Trimazosin is a pharmaceutical compound primarily classified as an alpha-1 adrenergic antagonist, which is used in the treatment of hypertension and benign prostatic hyperplasia. It is structurally related to other compounds within the same class, such as terazosin and prazosin, and exhibits similar pharmacological properties. Trimazosin functions by blocking alpha-1 adrenergic receptors, leading to vasodilation and a decrease in blood pressure.
Trimazosin is derived from the class of compounds known as quinazoline derivatives. It is synthesized through various chemical methods that involve the modification of precursor molecules. The compound is categorized under antihypertensive agents and is also used in urology to alleviate urinary symptoms associated with prostate enlargement.
The synthesis of trimazosin typically involves several key steps:
An example synthesis route might involve:
Trimazosin has a complex molecular structure characterized by a quinazoline ring system. Its chemical formula is CHNOS, indicating the presence of nitrogen, sulfur, and oxygen atoms within its structure.
The three-dimensional conformation of trimazosin can be analyzed using computational chemistry tools to predict its interaction with biological targets.
Trimazosin undergoes several key chemical reactions during its synthesis:
These reactions are typically carried out under controlled conditions to maximize yield and minimize by-products .
Trimazosin exerts its pharmacological effects primarily through antagonism of alpha-1 adrenergic receptors located on vascular smooth muscle cells. By blocking these receptors, trimazosin causes:
The binding affinity of trimazosin to alpha-1 receptors can be quantitatively assessed using radiolabeled ligands in receptor binding assays.
Relevant data from studies indicate that trimazosin's solubility characteristics play a significant role in its bioavailability .
Trimazosin's primary applications are in the medical field:
Research continues into its potential applications in other areas such as cardiovascular health and urological disorders, highlighting its versatility as a therapeutic agent .
Trimazosin is defined by the molecular formula C₂₀H₂₉N₅O₆, with an average molecular mass of 435.481 g/mol and a monoisotopic mass of 435.211783674 Da [1] [4]. The compound's structure (Figure 1) features a planar quinazoline core linked to a piperazine ring via a carbon-nitrogen bond, with a carbamate ester group extending to a 2-hydroxy-2-methylpropyl terminal moiety [1] [6]. X-ray crystallographic analyses confirm the absence of chiral centers, establishing trimazosin as an achiral molecule. This structural characteristic implies no stereoisomeric forms and eliminates the need for enantiomeric separation in pharmaceutical synthesis [4] [6]. The molecule's three-dimensional conformation shows moderate flexibility, primarily in the piperazine-carbamate linkage, which influences its receptor binding kinetics [1].
Identifier | Value |
---|---|
CAS Registry Number | 35795-16-5 |
ChemSpider ID | 34203 |
DrugBank Accession | DB09206 |
KEGG Drug ID | D08212 |
UNII | 31L760807H |
InChI Key | YNZXWQJZEDLQEG-UHFFFAOYSA-N |
SMILES Notation | COC1=CC2=C(N=C(N=C2N)N2CCN(CC2)C(=O)OCC(C)(C)O)C(OC)=C1OC |
The systematic IUPAC name for trimazosin is 2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate [1] [4]. This nomenclature precisely maps the molecular architecture:
The pharmacologically significant functional groups include: (1) The 4-amino group on the quinazoline ring, essential for alpha-adrenoceptor recognition; (2) The electron-rich trimethoxybenzene substructure influencing lipid solubility and membrane penetration; and (3) The tertiary alcohol moiety contributing to hydrogen-bonding capacity [1] [6]. These groups collectively enable selective interactions with adrenergic receptors while influencing pharmacokinetic properties.
Functional Group | Structural Location | Pharmacological Role |
---|---|---|
4-Amino group | Quinazoline C4 position | Receptor binding specificity |
6,7,8-Trimethoxy substitutions | Benzene ring of quinazoline | Lipophilicity modulation |
Carbamate ester | Piperazine N1 position | Metabolic stability |
Tertiary alcohol | Terminal alkyl chain | Solubility and hydrogen bonding |
Trimazosin belongs to the N-arylpiperazine class, characterized by a piperazine ring where one nitrogen atom is bonded to an aryl group (quinazoline in this case) [1] [3]. This classification places it within a broader category of bioactive molecules with diverse CNS and cardiovascular effects. The structural relationship to other N-arylpiperazines is defined by:
As a quinazolinamine derivative, trimazosin shares structural homology with prototypical antihypertensive agents like prazosin and terazosin [7]. Key quinazoline features include:
Trimazosin functions as a selective, competitive antagonist at alpha-1 adrenergic receptors, specifically the alpha-1D subtype (ADRA1D, Uniprot P25100) [1] [9]. Its sympatholytic action involves:
Parameter | Trimazosin | Prazosin (Reference) |
---|---|---|
Alpha-1 Adrenoceptor Kᵢ (nM) | 120 | 12 |
Hypotensive Efficacy (Max ΔBP) | -45% MAP | -35% MAP |
cGMP Modulation | Significant | Negligible |
Phenylephrine Response Inhibition | Partial | Complete |
Among quinazoline-based alpha-blockers, trimazosin occupies a distinct position due to its chemical modifications and physiological effects:
Attribute | Trimazosin | Prazosin | Terazosin |
---|---|---|---|
Plasma Half-life (hours) | 2.5–4.0 | 2–3 | 9–12 |
Dosing Frequency | 2–3 times daily | 2–3 times daily | Once daily |
HDL Cholesterol Effect | +5.3% | +4.1% | +5.8% |
cGMP-Mediated Vasodilation | Present | Absent | Absent |
Reflex Tachycardia Incidence | Low | Moderate | Low |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7